molecular formula C23H24BrN3 B14496136 3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide CAS No. 65669-44-5

3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide

Cat. No.: B14496136
CAS No.: 65669-44-5
M. Wt: 422.4 g/mol
InChI Key: DOZCRXXNEXRZOF-UHFFFAOYSA-N
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Description

3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a member of the phenanthridinium family, characterized by a phenanthridine core with amino, tert-butyl, and phenyl substituents. This compound is often used in research due to its ability to interact with nucleic acids and other biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide typically involves multi-step organic reactions. The process begins with the formation of the phenanthridine core, followed by the introduction of amino, tert-butyl, and phenyl groups. Common reagents used in these reactions include bromine, aniline derivatives, and tert-butyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted phenanthridinium derivatives. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry.

Scientific Research Applications

3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.

    Biology: Employed in the study of DNA and RNA interactions due to its ability to intercalate between nucleic acid bases.

    Medicine: Investigated for its potential use in anticancer therapies and as a diagnostic tool for detecting genetic mutations.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, affecting processes like replication and transcription. The molecular targets include the nucleic acid bases, and the pathways involved are those related to genetic regulation and expression.

Comparison with Similar Compounds

Similar Compounds

    Ethidium bromide: Another phenanthridinium compound known for its use as a nucleic acid stain.

    Dimidium bromide: Similar in structure but with different substituents, used in veterinary medicine.

    Acridine orange: A related compound used as a fluorescent dye in cell biology.

Uniqueness

3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological molecules. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

65669-44-5

Molecular Formula

C23H24BrN3

Molecular Weight

422.4 g/mol

IUPAC Name

5-tert-butyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide

InChI

InChI=1S/C23H23N3.BrH/c1-23(2,3)26-21-14-17(25)10-12-19(21)18-11-9-16(24)13-20(18)22(26)15-7-5-4-6-8-15;/h4-14,25H,24H2,1-3H3;1H

InChI Key

DOZCRXXNEXRZOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Origin of Product

United States

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